Cas no 2229178-82-7 (3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol)

3,3-Difluoro-3-(2-methylquinolin-6-yl)propan-1-ol is a fluorinated quinoline derivative with potential applications in medicinal chemistry and material science. Its structure combines a 2-methylquinoline core with a difluoropropanol side chain, offering unique electronic and steric properties. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery, particularly in the development of kinase inhibitors or bioactive probes. The propanol moiety provides a versatile handle for further functionalization. This compound is characterized by high purity and well-defined stereochemistry, ensuring reproducibility in research applications. Its synthetic utility lies in the balance of reactivity and stability conferred by the difluoroalkyl group.
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol structure
2229178-82-7 structure
Product name:3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol
CAS No:2229178-82-7
MF:C13H13F2NO
Molecular Weight:237.245230436325
CID:6188828
PubChem ID:165633842

3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol
    • 2229178-82-7
    • EN300-1945168
    • インチ: 1S/C13H13F2NO/c1-9-2-3-10-8-11(4-5-12(10)16-9)13(14,15)6-7-17/h2-5,8,17H,6-7H2,1H3
    • InChIKey: RKVURWGCXJLLLM-UHFFFAOYSA-N
    • SMILES: FC(CCO)(C1C=CC2C(=CC=C(C)N=2)C=1)F

計算された属性

  • 精确分子量: 237.09652036g/mol
  • 同位素质量: 237.09652036g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 260
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 33.1Ų

3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1945168-0.5g
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol
2229178-82-7
0.5g
$1316.0 2023-09-17
Enamine
EN300-1945168-0.1g
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol
2229178-82-7
0.1g
$1207.0 2023-09-17
Enamine
EN300-1945168-10.0g
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol
2229178-82-7
10g
$5897.0 2023-06-03
Enamine
EN300-1945168-0.05g
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol
2229178-82-7
0.05g
$1152.0 2023-09-17
Enamine
EN300-1945168-5g
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol
2229178-82-7
5g
$3977.0 2023-09-17
Enamine
EN300-1945168-5.0g
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol
2229178-82-7
5g
$3977.0 2023-06-03
Enamine
EN300-1945168-1g
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol
2229178-82-7
1g
$1371.0 2023-09-17
Enamine
EN300-1945168-0.25g
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol
2229178-82-7
0.25g
$1262.0 2023-09-17
Enamine
EN300-1945168-1.0g
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol
2229178-82-7
1g
$1371.0 2023-06-03
Enamine
EN300-1945168-2.5g
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol
2229178-82-7
2.5g
$2688.0 2023-09-17

3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol 関連文献

3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-olに関する追加情報

Introduction to 3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol (CAS No. 2229178-82-7)

3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2229178-82-7, represents a confluence of fluorine chemistry and quinoline derivatives, which are well-documented for their pharmacological potential. The structural motif of this molecule, featuring a difluorinated propanol backbone linked to a 2-methylquinolin-6-yl aromatic ring, positions it as a promising candidate for further exploration in drug discovery and development.

The incorporation of fluorine atoms into the molecular structure is a strategic choice in medicinal chemistry, as fluorine can modulate metabolic stability, lipophilicity, and binding affinity to biological targets. In particular, the presence of two fluorine atoms at the 3-position of the propanol group introduces electronic and steric effects that can influence the compound's overall pharmacokinetic profile. This feature has been extensively studied in the context of developing novel therapeutics, where fluorinated analogs often exhibit enhanced bioavailability and prolonged half-life compared to their non-fluorinated counterparts.

Quinoline derivatives, such as the 2-methylquinolin-6-yl moiety in this compound, have a long history of use in medicine. Many quinoline-based drugs have demonstrated efficacy in treating infections, particularly those caused by protozoan parasites. The structural versatility of quinolines allows for modifications that can fine-tune their biological activity. In the case of 3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol, the combination with a fluorinated aliphatic chain creates a unique scaffold that may confer novel interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The difluorinated propanol group and the 2-methylquinolin-6-yl ring are predicted to engage in specific hydrogen bonding and hydrophobic interactions with potential drug targets. These interactions could be critical for modulating enzyme activity or receptor binding affinity, which are key considerations in drug design.

The synthesis of 3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol presents an intriguing challenge due to its complex architecture. Multistep synthetic routes involving fluorination reactions, condensation processes, and functional group transformations are typically employed to construct this molecule. The use of advanced synthetic methodologies ensures high yield and purity, which are essential for subsequent biological evaluation.

In the realm of medicinal biology, this compound has been investigated for its potential therapeutic applications. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors implicated in diseases such as cancer or inflammation. The fluorine atoms are believed to play a crucial role in enhancing binding interactions by increasing metabolic stability and reducing susceptibility to enzymatic degradation.

The quinoline moiety is particularly noteworthy for its ability to penetrate biological membranes due to its lipophilic nature. This property is advantageous for developing orally active drugs that can reach their target sites efficiently. The presence of a methyl group at the 2-position further modulates the electronic properties of the quinoline ring, potentially influencing its reactivity and biological activity.

Current research trends indicate that hybrid molecules combining fluorinated aliphatic chains with heterocyclic aromatic systems are becoming increasingly relevant in drug discovery. These hybrid structures often exhibit unique pharmacological profiles that cannot be replicated by simpler molecular entities. 3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol exemplifies this trend by integrating fluorine chemistry with quinoline pharmacophores.

Evaluation of this compound's pharmacokinetic properties is essential before advancing it into clinical trials. Parameters such as solubility, permeability, and metabolic stability must be carefully assessed to determine its feasibility as a drug candidate. Advanced techniques like high-throughput screening (HTS) and structure-based drug design (SBDD) are employed to optimize these properties.

The role of computational methods in predicting the biological activity of novel compounds cannot be overstated. Molecular docking studies have been performed using 3,3-difluoro-3-(2-methylquinolin-6-ylo)lpropanol as a ligand against various protein targets. These studies provide insights into potential binding modes and interaction hotspots within the target proteins.

Future directions in research may involve exploring analogs of this compound by modifying specific functional groups or substituents. Such modifications could lead to derivatives with improved potency or selectivity against disease-causing targets. The versatility of quinoline derivatives makes them an attractive scaffold for generating libraries of compounds for screening purposes.

The synthesis and characterization of 3,3-difluoro-3-(2-methylquinolin-ylo)lpropanol also contribute to the broader understanding of fluorinated organic chemistry. Fluorine-containing compounds continue to be areas of intense interest due to their unique chemical properties and biological relevance. This compound serves as an excellent example of how strategic incorporation of fluorine can enhance molecular functionality.

In conclusion, 3 , 3 - difluoro - 3 - ( 2 - methylquinolin - 6 - yl ) propan - 1 - ol ( CAS No . 2229178 - 82 - 7 ) represents a fascinating blend of fluorine chemistry and quinoline pharmacology . Its structural features make it a compelling candidate for further investigation in drug discovery , with potential applications across multiple therapeutic areas . As research progresses , this compound will likely continue to attract attention from both academic researchers and pharmaceutical industry professionals seeking innovative molecular solutions .

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